2-(o-Chloroanilino)ethanol

Description

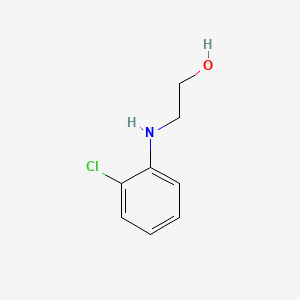

2-(o-Chloroanilino)ethanol (CAS: 94-87-1) is a chlorinated aromatic amine derivative with the molecular formula $ \text{C}8\text{H}9\text{ClNO} $. It features an ethanol moiety (-CH$2$CH$2$OH) attached to an o-chloroaniline group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as oxazinones and imidazolidinediones, as demonstrated in reactions with furandiones . Its registration date (30/11/2010) and structural specificity make it a subject of interest in crystallographic and pharmacological research .

Properties

CAS No. |

94-87-1 |

|---|---|

Molecular Formula |

C8H10ClNO |

Molecular Weight |

171.62 g/mol |

IUPAC Name |

2-(2-chloroanilino)ethanol |

InChI |

InChI=1S/C8H10ClNO/c9-7-3-1-2-4-8(7)10-5-6-11/h1-4,10-11H,5-6H2 |

InChI Key |

IAULHYVZSIFNPB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NCCO)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)NCCO)Cl |

Other CAS No. |

94-87-1 |

sequence |

G |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol (CAS: Not provided)

- Structure : Contains a 2,6-dichlorophenyl group instead of o-chlorophenyl.

- Crystallography: The 2,6-dichloroanilino unit is planar (r.m.s. deviation = 0.0298 Å), with a dihedral angle of 54.5° between the aromatic ring and ethanol group. This contrasts with 2-(o-Chloroanilino)ethanol, where steric effects from the ortho-chloro substituent likely induce greater non-planarity .

b. 2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone (CAS: Not provided)

- Structure: Replaces the ethanol group with a ketone (-CO-) and positions the chloro substituent para to the anilino group.

- Properties : The para-chloro substitution reduces steric hindrance, resulting in a smaller dihedral angle (3.14°) between phenyl rings compared to ortho-substituted derivatives. This structural difference enhances crystallinity, as evidenced by its needle-shaped crystals and higher melting point (427–428 K) .

c. 2:4-Dichloro-6-(o-chloroanilino)-s-triazine (CAS: Not provided)

- Structure: Incorporates an s-triazine core with chlorine and o-chloroanilino substituents.

- Applications: Tested as a fungicide due to its electrophilic triazine ring, which enhances reactivity toward biological targets.

Functional Analogues

a. 3-(o-Chloroanilino)propionitrile

- Structure: Replaces the ethanol group with a nitrile (-CN).

- Synthesis: Prepared via cupric acetate-catalyzed cyanoethylation of o-chloroaniline, yielding 73% efficiency. The nitrile group confers higher polarity but reduced hydrogen-bonding capacity compared to ethanol derivatives .

b. 2-(N-Ethyl-m-toluidino)ethanol (CAS: Multiple entries in )

- Structure: Substitutes the o-chloro group with a methyl group and introduces an ethylamino chain.

- Applications : Used in dye and polymer synthesis, where the ethyl group enhances lipophilicity. The absence of chlorine reduces electronegativity, altering solubility and reactivity .

Comparative Data Table

Key Research Findings

- Crystallographic Behavior: Ortho-chloro substitution introduces steric effects, influencing molecular packing. For example, related compounds like 2-(2,3-dimethylanilino)phenol exhibit hydrogen-bonded dimers, whereas this compound’s structure remains less characterized .

- Safety Profile: While direct data is lacking, chlorinated ethanol derivatives (e.g., 2-chloroethanol) require stringent handling due to toxicity, suggesting similar precautions for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.